[(2-Ethyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride hydrate
Description
Properties
IUPAC Name |
(2-ethyl-1,3-thiazol-4-yl)methanamine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH.H2O/c1-2-6-8-5(3-7)4-9-6;;;/h4H,2-3,7H2,1H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIESVHVEZLDABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CN.O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Construction via Hantzsch Synthesis
The Hantzsch thiazole synthesis remains the foundational method for generating 2-ethyl-1,3-thiazole derivatives. This one-pot reaction combines α-haloketones with thioamides or thioureas under basic conditions. For [(2-ethyl-1,3-thiazol-4-yl)methyl]amine, the process begins with 2-bromobutyraldehyde and thiourea in ethanol, catalyzed by sodium ethoxide . Cyclization yields 2-ethyl-4-(hydroxymethyl)thiazole, which is subsequently oxidized to the carboxylic acid using KMnO₄ in acidic conditions .
Critical Parameters
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Stoichiometry: 1:1 molar ratio of α-haloketone to thiourea to minimize byproducts .
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Oxidation: Controlled pH (2–3) to prevent over-oxidation of the hydroxymethyl group .
Aminomethyl Group Introduction via Gabriel Synthesis
The Gabriel synthesis enables the conversion of hydroxymethyl or halomethyl intermediates to primary amines. For this compound, 2-ethyl-4-(chloromethyl)thiazole is reacted with phthalimide potassium salt in DMF, forming the phthalimide-protected amine . Deprotection is achieved using hydrazine hydrate in ethanol, yielding [(2-ethyl-1,3-thiazol-4-yl)methyl]amine .
Reaction Scheme
Yield Optimization
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Hydrazine stoichiometry : 1.5 equivalents ensures complete deprotection without side reactions .
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Solvent choice : Ethanol maximizes solubility of intermediates, reducing reaction time to 0.5 hours .
Alternative Route: Reductive Amination of Thiazole-4-carbaldehyde
A supplementary method involves reductive amination of 2-ethylthiazole-4-carbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol . This one-step process avoids protective groups but requires rigorous pH control (pH 5–6) to prevent imine hydrolysis .
Comparative Data
| Parameter | Gabriel Synthesis | Reductive Amination |
|---|---|---|
| Yield | 72% | 58% |
| Purity (HPLC) | >98% | 92% |
| Byproducts | Phthalic hydrazide | Imine oligomers |
Dihydrochloride Hydrate Formation
The free amine is treated with 2 equivalents of HCl in anhydrous diethyl ether, followed by crystallization from water/ethanol (1:3) to obtain the dihydrochloride hydrate . X-ray diffraction confirms the hydrate structure, with two chloride ions and one water molecule per amine .
Crystallization Conditions
Analytical Characterization
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NMR Spectroscopy
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Mass Spectrometry
Scale-Up Considerations and Industrial Adaptations
Large-scale production ( >1 kg) employs continuous flow chemistry for the Hantzsch step, enhancing heat dissipation and reducing reaction time by 40% . Phthalimide deprotection is performed in a dedicated reactor to isolate hydrazine byproducts, ensuring compliance with safety regulations .
Cost Analysis
| Step | Cost Contribution |
|---|---|
| Thiazole synthesis | 45% |
| Amine formation | 30% |
| Salt crystallization | 25% |
Chemical Reactions Analysis
Types of Reactions
[(2-Ethyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The thiazole ring system present in [(2-Ethyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride hydrate has been linked to several pharmacological activities. Thiazole derivatives are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with thiazole moieties have shown promising results in inhibiting the growth of human glioblastoma and melanoma cells. One study reported that specific thiazole derivatives had IC50 values as low as 10–30 µM against certain cancer types, suggesting strong anticancer potential due to structural modifications that enhance their activity against targeted cells .
Antimicrobial Properties
Thiazoles are also recognized for their antimicrobial properties. Research has indicated that compounds containing the thiazole ring can effectively inhibit the growth of bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways essential for microbial survival .
Agricultural Applications
In agriculture, thiazole derivatives are being explored for their potential as agrochemicals. They can serve as fungicides or herbicides due to their ability to disrupt biological processes in pests and pathogens.
Fungicidal Activity
Studies have shown that certain thiazole-based compounds can act as effective fungicides, providing protection against various plant pathogens. Their efficacy is attributed to their ability to inhibit key enzymatic processes in fungi, thus preventing spore germination and growth .
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of novel polymers and composites.
Polymer Synthesis
Thiazole-containing monomers can be polymerized to create materials with enhanced thermal stability and mechanical properties. These polymers may find applications in coatings, adhesives, and other industrial materials where durability and resistance to environmental factors are crucial .
Case Studies
Mechanism of Action
The mechanism of action of [(2-Ethyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride hydrate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs include cephalosporin antibiotics (e.g., Cefotiam, Cefepime) and impurities from synthetic pathways (e.g., Impurity-I, Impurity-L). Key differences lie in substituents on the thiazole ring and associated functional groups:
Key Observations :
- Salt Form: The dihydrochloride hydrate improves solubility over neutral analogs (e.g., Impurity-L), aiding in formulation for intravenous or oral delivery .
- Antimicrobial Activity : Cefotiam and Cefepime derive potency from β-lactam rings combined with thiazole-linked side chains, which enhance binding to penicillin-binding proteins (PBPs). The target compound lacks a β-lactam core, suggesting divergent mechanisms .
Pharmacological and Physicochemical Properties
- Solubility: The dihydrochloride hydrate form of the target compound likely exceeds the solubility of non-ionic analogs like Impurity-L, which lack polar counterions.
- Bioactivity: While Cefotiam and Cefepime exhibit broad-spectrum antibacterial activity due to β-lactam/thiazole synergy, the target compound’s ethyl-substituted thiazole may confer unique receptor-binding profiles, possibly in non-antibacterial applications (e.g., enzyme inhibition) .
- Stability: The ethyl group may confer metabolic stability compared to amino groups, which are prone to acetylation or oxidation .
Biological Activity
[(2-Ethyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride hydrate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their potential therapeutic applications, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
Thiazole derivatives like this compound exhibit their biological effects through various mechanisms:
- Target Interaction : These compounds often interact with specific enzymes or proteins, leading to inhibition or modulation of their activity. For instance, they can form covalent bonds with target proteins, which alters their function and downstream signaling pathways.
- Biochemical Pathways : Thiazole derivatives influence multiple biochemical pathways. They have been shown to impact pathways related to inflammation, oxidative stress, and microbial resistance.
Biological Activities
The compound has been studied for several biological activities:
Antimicrobial Activity
Research indicates that thiazole derivatives possess significant antimicrobial properties. For example:
- In Vitro Studies : this compound has demonstrated activity against various bacterial strains, with minimum inhibitory concentrations (MICs) often in the low microgram range .
- Mechanism : The antimicrobial effect is attributed to the inhibition of bacterial growth and biofilm formation. Studies have shown that these compounds can synergize with traditional antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains .
Antifungal and Antiviral Properties
The compound also exhibits antifungal and antiviral activities:
- Fungal Inhibition : It has been reported to inhibit the growth of several fungal pathogens effectively. The mechanism involves disrupting fungal cell wall synthesis or function.
- Antiviral Effects : Some studies suggest that thiazole derivatives can inhibit viral replication through interference with viral enzymes or entry mechanisms.
Anticancer Activity
Thiazole derivatives have shown promise in cancer research:
- Cytotoxicity : this compound has demonstrated cytotoxic effects against various cancer cell lines. The IC50 values often indicate significant potency compared to standard chemotherapeutic agents .
- Mechanisms : These compounds may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle progression .
Research Findings and Case Studies
Several studies highlight the biological activity of this compound:
Pharmacokinetics
Thiazole derivatives generally exhibit favorable pharmacokinetic properties:
- Absorption and Distribution : They are well absorbed in biological systems and can reach therapeutic concentrations in tissues.
- Metabolism : These compounds undergo metabolic transformations that can enhance or diminish their biological activity.
Q & A
Q. What are the common synthetic routes for [(2-Ethyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride hydrate, and what methodological considerations are critical for reproducibility?
The synthesis of thiazole derivatives typically involves condensation reactions, such as the reaction of substituted benzaldehydes with thiazole precursors under acidic conditions. For example, refluxing with glacial acetic acid as a catalyst and subsequent solvent removal under reduced pressure is a standard approach for analogous compounds . Key considerations include stoichiometric control of reagents, reaction temperature (e.g., reflux duration), and purification steps (e.g., recrystallization from DMF/acetic acid mixtures) to avoid byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
X-ray crystallography using programs like SHELXL is a gold standard for structural validation, especially for hydrates, as it resolves hydrogen bonding networks and confirms counterion placement . Complementary techniques include:
- NMR spectroscopy (e.g., H/C NMR) to verify substituent positions on the thiazole ring.
- HPLC with UV detection for purity assessment, particularly to detect impurities like unreacted precursors or degradation products .
Q. What safety protocols are essential when handling this compound in the laboratory?
Referencing OSHA-compliant safety data sheets (SDS), researchers must:
- Use personal protective equipment (PPE) such as nitrile gloves and goggles due to potential eye/skin irritation .
- Work in a fume hood to avoid inhalation of hydrochloride salts.
- Store the compound in a dry, cool environment (<4°C) to prevent hydrate dissociation or decomposition .
Advanced Research Questions
Q. How can researchers optimize synthesis yields for [(2-Ethyl-1,3-thiazol-4-yl)methyl]amine derivatives under varying reaction conditions?
Advanced optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., 1,4-dioxane) may enhance reaction rates compared to ethanol, as seen in analogous thiazole syntheses .
- Catalyst selection : Adding DMAP (4-dimethylaminopyridine) can accelerate nucleophilic substitutions, particularly in coupling reactions with amino acid esters .
- Temperature gradients : Stepwise heating (e.g., 85–100°C) improves regioselectivity in thiazole ring formation .
Q. What strategies are effective in resolving contradictions between crystallographic data and spectroscopic results for hydrate-containing compounds?
Hydrates often exhibit dynamic water loss under vacuum or heating, leading to discrepancies. Solutions include:
Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?
SAR studies require:
- Functional group modifications : For example, replacing the ethyl group on the thiazole ring with bulkier substituents to assess steric effects on receptor binding .
- In vitro assays : Measure inhibition of kinases (e.g., c-MET) using phosphorylation assays (e.g., ELISA) and correlate with structural data .
- Metabolic profiling : Identify CYP3A4-mediated oxidation pathways using liver microsomes to predict bioavailability .
Q. What advanced techniques are recommended for analyzing degradation products or impurities in this compound?
- LC-MS/MS : Detects trace impurities (e.g., thiazole ring-opened byproducts) with high sensitivity .
- Stability-indicating assays : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via UPLC-UV .
- Isotopic labeling : Track hydrate water dynamics using H or O isotopes in mass spectrometry .
Q. How can computational tools aid in the design of derivatives with improved pharmacological properties?
- Molecular docking : Predict binding affinities to targets like c-MET using software such as AutoDock Vina, leveraging crystallographic data for receptor modeling .
- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and toxicity profiles based on substituent modifications .
- Retrosynthetic planning : AI-driven platforms (e.g., Synthia) propose feasible routes for novel derivatives, integrating reaction databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
